

A Comparative Guide to the Bioequivalence of Allopurinol Formulations

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Compound of Interest						
Compound Name:	Oxypurinol-13C,15N2-1					
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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the bioequivalence of various allopurinol formulations based on published experimental data. Allopurinol is a cornerstone in the management of hyperuricemia and gout, acting as a xanthine oxidase inhibitor to reduce uric acid production.[1][2] Ensuring the bioequivalence of generic formulations to the reference product is critical for therapeutic interchangeability.

Quantitative Comparison of Pharmacokinetic Parameters

The following tables summarize the key pharmacokinetic parameters from several bioequivalence studies conducted on different allopurinol formulations. These studies typically involve a single-dose, randomized, two-period, crossover design in healthy volunteers.[3][4][5] [6]



Formulation Comparison	Parameter	Test Formulation (Mean ± SD)	Reference Formulation (Mean ± SD)	90% Confidence Interval	Conclusion
Hyporic® (300 mg) vs. Zyloric® (300 mg)[3][7]	Cmax (mg/L)	29.8 ± 3.372	30.6 ± 2.507	Within 0.80- 1.25	Bioequivalent
AUC (mg·h/L)	90.525 ± 11.677	92.817 ± 9.752	Within 0.80- 1.25	Bioequivalent	
Tmax (h)	1.5	1.5	Not reported	Not significantly different	
Half-life (h)	2.0 ± 0.141	2.1 ± 0.148	Not reported	Not significantly different	
Generic (Normon, 300 mg) vs. Zyloric® (300 mg)[4]	Cmax	Not specified	Not specified	Within 0.80- 1.25 for allopurinol and oxypurinol	Bioequivalent
AUC	Not specified	Not specified	Within 0.80- 1.25 for allopurinol and oxypurinol	Bioequivalent	
YSP Allopurinol (300 mg) vs. Zyloric® (300 mg)[6]	Cmax	Not specified	Not specified	0.8213 - 1.0303	Bioequivalent
AUC0-t	Not specified	Not specified	0.9161 - 1.0342	Bioequivalent	



AUC0-∞	Not specified	Not specified	0.9030 - 1.0267	Bioequivalent	•
Uribenz® (300 mg) vs. Zyloric® (300 mg)[8]	Cmax (μg/mL) - Allopurinol	1.91	2.08	Not reported	Small differences
Cmax (μg/mL) - Oxypurinol	4.59	4.78	Not reported	Small differences	
AUC0-72 (μg·h/mL) - Allopurinol	5.33	5.21	Not reported	Identical	
AUC0-72 (μg·h/mL) - Oxypurinol	137.95	137.96	Not reported	Identical	

Experimental Protocols

The bioequivalence studies cited in this guide generally adhere to a standardized protocol as recommended by regulatory agencies like the FDA and EMA.[9][10][11][12]

Study Design: The most common design is a single-dose, two-treatment, two-period, crossover study in healthy volunteers.[3][4][6] This design allows each subject to serve as their own control, minimizing inter-subject variability. A washout period of at least one week is typically observed between the two treatment periods.

Subjects: Studies are generally conducted in a cohort of healthy adult male and non-pregnant, non-lactating female volunteers.[9][10] The number of subjects typically ranges from 20 to 30 individuals.[3][4][6]

Dosing and Administration: A single oral dose of the test and reference allopurinol formulations (commonly 300 mg) is administered to fasted subjects with a standardized volume of water.[3] [6]







Blood Sampling: Blood samples are collected at predetermined time points before and after drug administration. A typical sampling schedule includes pre-dose and multiple post-dose time points, for instance, at 0.5, 1.0, 1.5, 2.0, 3.0, 4.0, 6.0, 9.0, and 12.0 hours.[3][7] For studies also measuring the active metabolite oxypurinol, sampling may extend up to 72 hours.[4]

Analytical Method: The concentration of allopurinol and its major active metabolite, oxypurinol, in plasma samples is determined using a validated high-performance liquid chromatography (HPLC) method or liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3][4][6]

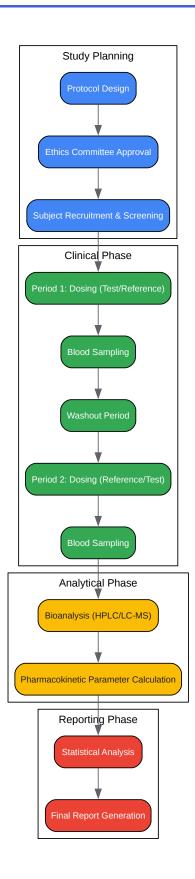
Pharmacokinetic Analysis: The key pharmacokinetic parameters, including the area under the plasma concentration-time curve (AUC) and the maximum plasma concentration (Cmax), are calculated from the plasma concentration-time data.[7] The time to reach maximum concentration (Tmax) is also determined.[3]

Statistical Analysis: Bioequivalence is concluded if the 90% confidence intervals for the ratio of the geometric means (test/reference) of AUC and Cmax fall within the predetermined range of 80-125%.[3][5][7]

Visualizing Key Processes

To further elucidate the concepts discussed, the following diagrams, generated using Graphviz, illustrate the typical workflow of a bioequivalence study, the logical framework for comparative analysis, and the mechanism of action of allopurinol.

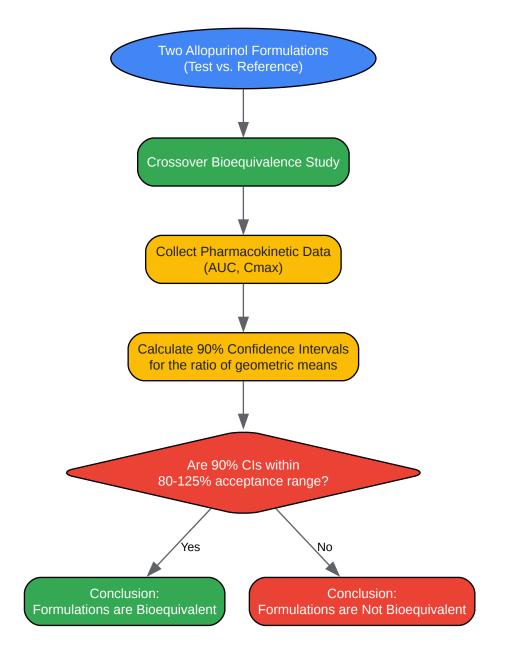




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Typical workflow of a bioequivalence study.

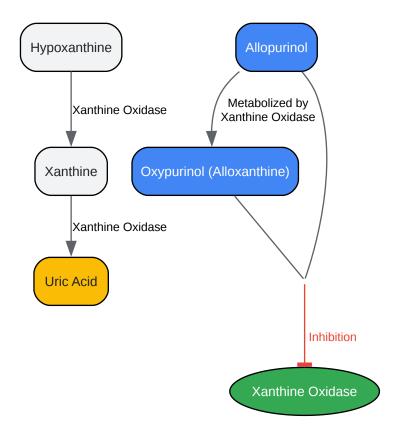




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Logical flow for comparative bioequivalence analysis.





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